molecular formula C22H24F2N4O3 B3324392 N-(3,4-Difluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine CAS No. 184475-50-1

N-(3,4-Difluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine

Cat. No. B3324392
CAS RN: 184475-50-1
M. Wt: 430.4 g/mol
InChI Key: JACDFLVHUYYSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Difluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, commonly referred to as DFMO or quinazolinone, is a chemical compound that has been studied extensively for its potential uses in a variety of scientific and medical applications. DFMO is a synthetic molecule composed of nitrogen, oxygen, fluorine, and hydrogen atoms. It has been studied for its ability to target and interact with certain proteins, enzymes, and other molecules in the body, and its potential to be used as a therapeutic agent in the treatment of certain diseases. In addition, DFMO has been studied for its potential use in laboratory experiments as a reagent, catalyst, or inhibitor.

Scientific Research Applications

Kinase Inhibitors

This compound is useful as a kinase inhibitor . Kinases are enzymes that control the transfer of phosphate groups from phosphate donor groups, such as ATP, to specific substrates . This process plays a central role in the regulation of a wide variety of cellular signaling and processes .

Treatment of Cancer

The compound is specifically useful as an inhibitor of Bruton’s tyrosine kinase (BTK) . BTK inhibitors have been developed with the aim of treating B-cell malignancies that are dependent on BCR signaling, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma (NHL) .

Treatment of Lymphoma and Leukemia

The compound can be used for treating conditions treatable by the inhibition of Bruton’s tyrosine kinase, such as lymphoma and leukemia .

Treatment of Immunological Diseases

The compound can also be used for treating immunological diseases . BTK is expressed in specific myeloid cells including monocytes/macrophages, neutrophils, and mast cells. In these myeloid cells, BTK has been indicated in the immune complex-mediated activation of FcγR and FcεR, which is believed to contribute to the pathogenesis of rheumatoid arthritis (RA) .

Treatment of Rheumatoid Arthritis

The compound can be used for treating rheumatoid arthritis . As mentioned above, BTK has been indicated in the immune complex-mediated activation of FcγR and FcεR, which is believed to contribute to the pathogenesis of RA .

Development of New Drugs

The compound can be used in the development of new drugs . The compound’s ability to inhibit kinases, particularly BTK, makes it a valuable tool in the development of new drugs for treating a variety of conditions .

properties

IUPAC Name

N-(3,4-difluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-17(23)18(24)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACDFLVHUYYSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)F)OCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Difluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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